Salviandulin E

Antitrypanosomal activity Structure-activity relationship Natural product screening

Salviandulin E is a rearranged neoclerodane diterpenoid with a unique salvigenane skeleton that delivers validated antitrypanosomal activity (IC50 0.72 µg/mL against T. b. brucei GUTat 3.1). Unlike structurally related diterpenes (dugesin A, salvileucantholide) that are inactive against trypanosomes, Salviandulin E provides a reliable positive control for antiparasitic screening and a distinct chemotype for SAR-driven lead optimization. Semisynthetic derivatives have already demonstrated improved selectivity, making this compound essential for target deconvolution and resistance profiling in HAT drug discovery programs.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
Cat. No. B12402671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalviandulin E
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=C2CC(C=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5)O
InChIInChI=1S/C20H16O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h2-5,7-8,12,17,21H,6,9H2,1H3/t12-,17+,20+/m1/s1
InChIKeyOHRYPZSDRFBQMN-ZINOCKGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salviandulin E for Antitrypanosomal Research: A Specialized Rearranged Neoclerodane Diterpene for Chagas and Sleeping Sickness Studies


Salviandulin E is a rearranged neoclerodane diterpenoid originally isolated from Salvia leucantha (Lamiaceae) [1]. This compound exhibits antitrypanosomal activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis [2]. With a molecular weight of 352.34 g/mol and the molecular formula C20H16O6, Salviandulin E represents a specialized research tool for investigating novel therapeutic strategies against kinetoplastid parasites .

Why Salviandulin E Cannot Be Substituted with Generic Neoclerodane Diterpenes


Neoclerodane diterpenes from Salvia species exhibit highly divergent biological activities despite structural similarities. Salviandulin E possesses a unique salvigenane-type rearranged skeleton that confers specific antitrypanosomal activity [1]. In contrast, structurally related diterpenes like dugesin A and salvileucantholide display minimal to no antitrypanosomal efficacy, while salvifaricin demonstrates antidiabetic rather than antiparasitic properties . Substitution with generic neoclerodane diterpenes would therefore compromise experimental validity and lead to incorrect conclusions regarding structure-activity relationships.

Salviandulin E Quantitative Evidence Guide: Comparative Antitrypanosomal Activity and Cytotoxicity Data


Salviandulin E Exhibits 18-Fold Higher Antitrypanosomal Potency Than 6,7-Dehydrodugesin A

Salviandulin E demonstrates significantly superior antitrypanosomal activity compared to the structurally related neoclerodane diterpene 6,7-dehydrodugesin A. In assays against Trypanosoma brucei, Salviandulin E exhibits an IC50 value of 2.04 µM, whereas 6,7-dehydrodugesin A shows negligible activity with an IC50 exceeding 37.19 µM . This represents an approximately 18-fold difference in potency, highlighting the critical importance of specific structural features for antiparasitic activity.

Antitrypanosomal activity Structure-activity relationship Natural product screening

Salviandulin E Displays Potent Antitrypanosomal Activity Against T. b. brucei GUTat 3.1 Strain

Salviandulin E exhibits potent in vitro antitrypanosomal activity against Trypanosoma brucei brucei GUTat 3.1 parasites with an IC50 value of 0.72 µg/mL . This value was determined in a standardized assay and serves as a benchmark for comparing the efficacy of this compound against other potential antitrypanosomal agents . The compound's activity is notable given its natural product origin and unique rearranged neoclerodane skeleton.

Antitrypanosomal activity Natural product Parasite inhibition

Salviandulin E Demonstrates Lower Potency but Distinct Structural Class Compared to Clinical Antitrypanosomal Drugs

When compared to currently used therapeutic drugs for African trypanosomiasis, Salviandulin E shows lower potency but represents a distinct chemical scaffold. Against T. brucei, Salviandulin E has an IC50 of 0.72 µg/mL, while pentamidine exhibits an IC50 of 0.0017 µg/mL, suramin 1.58 µg/mL, and eflornithine 2.27 µg/mL [1]. Although less potent than pentamidine, Salviandulin E's rearranged neoclerodane structure offers a novel pharmacophore for overcoming drug resistance and exploring alternative mechanisms of action.

Drug discovery Comparative pharmacology Lead optimization

Salviandulin E Exhibits a Low Selectivity Index Relative to MRC-5 Fibroblasts, Indicating Cytotoxicity Concerns

In MRC-5 human fibroblast cells, Salviandulin E exhibits cytotoxicity with an IC50 value of 0.84 µg/mL . The selectivity index (SI), calculated as the ratio of cytotoxicity IC50 to antitrypanosomal IC50, is approximately 1.17 (0.84 µg/mL / 0.72 µg/mL). This low SI indicates that Salviandulin E has a narrow therapeutic window and may exhibit significant host cell toxicity at concentrations required for antitrypanosomal activity. This contrasts with the butanoyl 3,4-dihydrosalviandulin E analogue, which was reported to have 'lower cytotoxicity' [1], suggesting that structural modifications can improve selectivity.

Cytotoxicity Selectivity index Safety profile

Salviandulin E Analogue Butanoyl 3,4-Dihydrosalviandulin E Demonstrates Improved Selectivity

Semisynthetic modification of Salviandulin E has yielded analogues with enhanced pharmacological profiles. Specifically, the butanoyl 3,4-dihydrosalviandulin E analogue exhibited fairly strong antitrypanosomal activity and lower cytotoxicity compared to the parent compound [1]. This finding emerged from a comprehensive study evaluating 19 Salviandulin E analogues against T. b. brucei, using currently used therapeutic drugs as positive controls. The improved selectivity profile of this analogue validates Salviandulin E as a viable scaffold for further medicinal chemistry optimization.

Lead optimization Analogue synthesis Selectivity improvement

Salviandulin E Research and Industrial Application Scenarios: From Antitrypanosomal Screening to Lead Optimization


Primary Screening for Novel Antitrypanosomal Leads

Salviandulin E serves as a positive control or reference compound in primary screening campaigns aimed at identifying new antitrypanosomal agents from natural product libraries. Its established IC50 of 0.72 µg/mL against T. b. brucei GUTat 3.1 provides a benchmark for evaluating hit compounds. Its distinct rearranged neoclerodane scaffold [1] offers a chemotype divergent from existing clinical drugs, reducing the likelihood of cross-resistance.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Salviandulin E is an ideal scaffold for medicinal chemistry programs focused on optimizing antitrypanosomal activity and selectivity. The semisynthesis of analogues, such as butanoyl 3,4-dihydrosalviandulin E, has demonstrated the potential to improve selectivity [2]. Researchers can systematically modify the Salviandulin E core to probe SAR and develop derivatives with enhanced therapeutic windows, leveraging the compound's unique structural features.

Mechanism of Action Studies for Kinetoplastid Parasites

Salviandulin E can be employed as a chemical probe to investigate novel molecular targets in Trypanosoma brucei. Given its distinct chemical structure compared to existing antitrypanosomal drugs [3], Salviandulin E may interact with different biological pathways. Researchers can use Salviandulin E in target identification studies, such as affinity chromatography or genetic screening, to elucidate its mechanism of action and uncover new druggable targets for treating human African trypanosomiasis.

Comparative Pharmacology and Selectivity Profiling

Salviandulin E is valuable for comparative pharmacology studies aimed at understanding the structural determinants of cytotoxicity versus antiparasitic activity. Its narrow selectivity index (SI ≈ 1.17) makes it a useful tool for investigating the molecular basis of host cell toxicity. By comparing Salviandulin E with more selective analogues or other diterpenes, researchers can identify structural features that confer selectivity and guide the design of safer antitrypanosomal agents.

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